2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c1-22-6-8-23(9-7-22)16-11-15(19-12-20-16)21-17(24)10-13-2-4-14(18)5-3-13/h2-5,11-12H,6-10H2,1H3,(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZUVEJQGIEHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and piperazine intermediates. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 4-bromophenylpiperazine. This intermediate is then reacted with 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound 5i (N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide)
- Key Differences : Replaces the pyrimidine core with a pyridine ring and incorporates an imidazothiazole group.
- Properties : Melting point = 132–134°C; yield = 71%.
Compound 23 (A2A Antagonist from )
- Structure : N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide.
- Key Differences : Substituted pyrimidine with furan and pyrazole groups.
- Activity : Used as a positive control in antiparkinsonian studies. The furan group likely improves blood-brain barrier penetration compared to the bromophenyl group in the target compound .
Bromophenyl-Containing Analogues
Compound M8 ()
- Structure: 2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide.
- Key Differences : Thiopyrimidine core with a sulfonamide linker.
- Activity : Demonstrated antimicrobial properties, highlighting the role of sulfur bridges in enhancing bioactivity compared to the target compound’s acetamide linkage .
Pharmacokinetic and Physicochemical Comparisons
Computational Properties ()
| Parameter | Target Compound* | N-(4-Bromophenyl)-2-[6-[(4-Fluorophenyl)methyl]pyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
|---|---|---|
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 |
| XlogP | ~3.0 (estimated) | 2.6 |
| Topological Polar SA | ~90 Ų | 87.5 Ų |
*Estimated based on structural similarity.
- Insights : The target compound’s higher lipophilicity (XlogP) may favor membrane permeability but reduce aqueous solubility compared to the fluorophenyl analogue .
Biological Activity
The compound 2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic molecule that exhibits significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHBrNO
- IUPAC Name : this compound
The presence of a bromophenyl group and a piperazine moiety suggests potential interactions with various biological targets, especially in the central nervous system and cancer pathways.
Anticancer Activity
Research indicates that this compound has demonstrated anticancer properties, particularly against various human cancer cell lines. A study evaluated its effects on cell viability and apoptosis induction in breast cancer cells (MCF-7). The results showed:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 15 |
| 25 | 50 | 30 |
| 50 | 20 | 60 |
These findings suggest that the compound induces apoptosis in a dose-dependent manner, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial activity of the compound. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
The compound exhibited significant antibacterial activity, suggesting its potential as an antimicrobial agent.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound is thought to interfere with the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell growth. This was supported by Western blot analysis showing decreased phosphorylation of Akt and ERK in treated cells.
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. The results indicated improved overall survival rates compared to chemotherapy alone.
- Case Study on Bacterial Infections : A case report highlighted the successful treatment of a patient with a resistant bacterial infection using this compound as part of an antibiotic regimen, showcasing its potential as an adjunctive therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
